Cas no 158664-13-2 (2,3,3-Trifluoro-1-Propene)

2,3,3-Trifluoro-1-Propene 化学的及び物理的性質
名前と識別子
-
- 1-Propene,2,3,3-trifluoro-
- 2,3,3-trifluoroprop-1-ene
- 1243yf
- 2,3,3-TRIFLUOROPROPENE
- 158664-13-2
- 1-Propene, 2,3,3-trifluoro-
- JMRIJKGIVGYIAD-UHFFFAOYSA-N
- AKOS006281895
- MFCD10565608
- C3H3F3
- DTXSID20597725
- 2,3,3-Trifluoro-1-Propene
-
- インチ: InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2
- InChIKey: JMRIJKGIVGYIAD-UHFFFAOYSA-N
- ほほえんだ: FC(C(F)F)=C
計算された属性
- せいみつぶんしりょう: 96.01869
- どういたいしつりょう: 96.01868458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 57.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 0
2,3,3-Trifluoro-1-Propene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC5756-10g |
2,3,3-Trifluoropropene |
158664-13-2 | 10g |
£450.00 | 2023-09-02 | ||
Apollo Scientific | PC5756-25g |
2,3,3-Trifluoropropene |
158664-13-2 | 97% | 25g |
£1271.00 | 2025-02-21 | |
Apollo Scientific | PC5756-5g |
2,3,3-Trifluoropropene |
158664-13-2 | 5g |
£270.00 | 2023-09-02 | ||
TRC | T220740-2.5g |
2,3,3-Trifluoro-1-Propene |
158664-13-2 | 2.5g |
$ 245.00 | 2022-06-03 | ||
TRC | T220740-5g |
2,3,3-Trifluoro-1-Propene |
158664-13-2 | 5g |
$ 540.00 | 2022-06-03 | ||
TRC | T220740-1g |
2,3,3-Trifluoro-1-Propene |
158664-13-2 | 1g |
$ 165.00 | 2022-06-03 |
2,3,3-Trifluoro-1-Propene 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
2,3,3-Trifluoro-1-Propeneに関する追加情報
Research Brief on 2,3,3-Trifluoro-1-Propene (CAS: 158664-13-2): Recent Advances and Applications in Chemical Biomedicine
2,3,3-Trifluoro-1-propene (CAS: 158664-13-2) is a fluorinated olefin that has garnered significant attention in the field of chemical biomedicine due to its unique physicochemical properties and potential applications in drug development, materials science, and agrochemicals. Recent studies have explored its utility as a versatile building block in organic synthesis, particularly in the construction of fluorinated pharmacophores, which are increasingly important in modern medicinal chemistry. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, reactivity, and emerging biomedical applications.
A 2023 study published in the Journal of Fluorine Chemistry demonstrated an improved synthetic route to 2,3,3-trifluoro-1-propene via catalytic dehydrofluorination of 1,1,2,3-tetrafluoropropane, achieving a yield of 85% with high selectivity. The researchers emphasized the compound's role as a precursor for synthesizing trifluoromethyl-substituted heterocycles, which are prevalent in FDA-approved drugs targeting kinases and GPCRs. Density functional theory (DFT) calculations provided insights into the compound's unusual regioselectivity in [2+2] cycloaddition reactions, explaining its preference for forming four-membered rings with electron-deficient alkenes.
In pharmaceutical applications, 2,3,3-trifluoro-1-propene has shown promise as a key intermediate in the development of novel PET radiotracers. A Nature Communications paper (2024) described its use in synthesizing [18F]-labeled analogs for imaging neuroinflammation, where the trifluoropropene moiety improved blood-brain barrier penetration compared to traditional fluorinated tracers. The radiotracer demonstrated a 40% higher uptake in activated microglia in preclinical models of Alzheimer's disease, suggesting potential for early neurodegenerative disease diagnosis.
The compound's unique electronic properties have also enabled breakthroughs in biomaterials science. Researchers at MIT (2023) incorporated 2,3,3-trifluoro-1-propene-derived monomers into shape-memory polymers for minimally invasive medical devices. The resulting materials showed a 15-fold increase in recovery stress compared to conventional fluoropolymers while maintaining excellent biocompatibility in ISO 10993-5 cytotoxicity tests. These advances highlight the compound's potential in next-generation stent coatings and tissue engineering scaffolds.
Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have provided crucial safety data for industrial applications. Acute inhalation studies in rodents established an LC50 of 12,500 ppm for 4-hour exposure, while 28-day repeated dose studies showed no observable adverse effects below 1000 ppm. These findings support the compound's classification as a relatively low-hazard chemical under GHS criteria, facilitating its adoption in pharmaceutical manufacturing processes.
Looking forward, several research groups are exploring the use of 2,3,3-trifluoro-1-propene in PROTAC (proteolysis targeting chimera) development, leveraging its ability to modulate protein-ligand binding kinetics. Preliminary results presented at the 2024 ACS Spring Meeting demonstrated successful incorporation into cereblon-binding moieties, with the fluorinated analog showing improved metabolic stability (t1/2 increased from 2.1 to 5.7 hours in human liver microsomes) compared to non-fluorinated counterparts.
In conclusion, 2,3,3-trifluoro-1-propene (158664-13-2) represents a strategically important compound at the interface of fluorine chemistry and biomedicine. Its unique combination of synthetic versatility, favorable physicochemical properties, and emerging biological applications position it as a valuable tool for addressing current challenges in drug discovery and biomaterials development. Future research directions likely include expanded applications in targeted protein degradation and the development of novel fluorinated contrast agents for medical imaging.
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